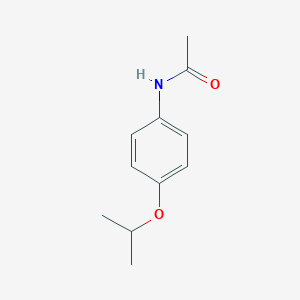

N-(4-isopropoxyphenyl)acetamide

説明

Structure

3D Structure

特性

IUPAC Name |

N-(4-propan-2-yloxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)14-11-6-4-10(5-7-11)12-9(3)13/h4-8H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSNJTIWCIMFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221675 | |

| Record name | O-Isopropyl acetaminophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7146-61-4 | |

| Record name | 4′-Isopropoxyacetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7146-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Isopropyl acetaminophen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007146614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7146-61-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-Isopropyl acetaminophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Conformational Analysis

Single Crystal X-Ray Diffraction Studies

Single crystal X-ray diffraction analysis offers an unambiguous determination of the molecular and crystal structure of N-(4-isopropoxyphenyl)acetamide. The compound crystallizes in an orthorhombic system with the space group Pbca. nih.gov

The crystal structure reveals that the bond lengths and angles within the N-(4-isopropoxyphenyl)acetamide molecule are within normal ranges. nih.gov The acetamide (B32628) unit (O2/N/C10/C11) is essentially planar, with a maximum deviation of -0.0014 (6) Å for the C10 atom. nih.gov The geometry around the key atoms reflects their hybridization and the influence of electronic effects such as resonance within the amide group. Key bond lengths and angles are detailed in the table below. nih.govsmolecule.com

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

|---|---|---|---|

| N—C10 | 1.334 (4) Å | C10—N—C7 | 128.5 (3)° |

| N—C7 | 1.407 (4) Å | C4—O1—C3 | 119.5 (3)° |

| O1—C4 | 1.379 (4) Å | O2—C10—N | 122.7 (3)° |

| O2—C10 | 1.234 (4) Å | O2—C10—C11 | 121.1 (3)° |

| O1—C3 | 1.427 (5) Å | N—C10—C11 | 116.2 (3)° |

In the crystal lattice, molecules of N-(4-isopropoxyphenyl)acetamide are linked by intermolecular N—H···O hydrogen bonds. nih.govnih.gov This primary hydrogen bonding interaction occurs between the amide hydrogen (H0A) of one molecule and the carbonyl oxygen (O2) of an adjacent molecule. These strong interactions effectively link the molecules into chains that propagate along the crystallographic a-axis, playing a crucial role in the stabilization of the crystal structure. nih.govsmolecule.com

| Interaction (D—H···A) | Type | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|---|

| N—H0A···O2 | Intermolecular | 0.86 | 2.01 | 2.869 (3) | 175 |

| C6—H6A···O2 | Intramolecular | 0.93 | 2.34 | 2.892 (4) | 118 |

The molecule possesses flexible moieties, and their conformation is defined by key dihedral angles. The planar acetamide group is not coplanar with the aromatic ring. nih.gov The dihedral angle between the plane of the acetamide unit and the plane of the isopropoxyphenyl ring is 19.68 (4)°. nih.govnih.gov This twisted conformation is a result of the balance between electronic delocalization, which favors planarity, and steric hindrance.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural characterization of organic compounds like N-(4-isopropoxyphenyl)acetamide in solution. ¹H NMR spectroscopy provides information on the number and environment of hydrogen atoms, while ¹³C NMR spectroscopy details the carbon skeleton of the molecule. Although widely used for characterization, specific, detailed ¹H and ¹³C chemical shift data for N-(4-isopropoxyphenyl)acetamide were not available in the primary crystallographic literature reviewed for this article. smolecule.com

Infrared (FTIR) Spectroscopy

Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The FTIR spectrum of N-(4-isopropoxyphenyl)acetamide is expected to show characteristic absorption bands corresponding to its distinct structural components.

The analysis would reveal a prominent absorption band for the carbonyl (C=O) stretching vibration of the secondary amide group, typically observed in the region of 1650-1700 cm⁻¹. The presence of the N-H group of the amide would be confirmed by a stretching vibration band, usually appearing in the 3230-3270 cm⁻¹ range. Furthermore, vibrations associated with the aromatic ring and the isopropoxy group would be evident. These include C-H stretching vibrations of the aromatic ring and alkyl groups, C-O-C stretching of the ether linkage, and C=C stretching within the benzene (B151609) ring.

Table 1: Characteristic FTIR Absorption Bands for an Analogous Compound, N-(4-hydroxyphenyl)acetamide

| Wave Number (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3187 | Amine (-NH) | Stretching |

This data is based on the analysis of N-(4-hydroxyphenyl)acetamide and is presented for illustrative purposes.

Mass Spectrometry (MS, LC-MS)

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For N-(4-isopropoxyphenyl)acetamide (molecular formula C₁₁H₁₅NO₂), the molecular weight is 193.24 g/mol .

In a mass spectrum, the parent molecule is ionized to produce a molecular ion peak (M⁺). For N-(4-isopropoxyphenyl)acetamide, this peak would be observed at a mass-to-charge ratio (m/z) of approximately 193. Subsequent fragmentation of this molecular ion provides valuable structural information. Key fragmentation pathways would likely involve:

Cleavage of the Isopropyl Group: Loss of the isopropyl radical (•CH(CH₃)₂) would result in a significant fragment ion.

McLafferty Rearrangement: A common fragmentation pathway for carbonyl compounds.

Ether Cleavage: Scission of the C-O bond of the isopropoxy group.

Amide Bond Cleavage: Breaking the bond between the carbonyl carbon and the nitrogen atom.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the confirmation of compound identity.

Table 2: Predicted Mass Spectrometry Fragments for N-(4-isopropoxyphenyl)acetamide

| m/z Value (Predicted) | Ion Structure/Fragment Lost |

|---|---|

| 193 | [C₁₁H₁₅NO₂]⁺ (Molecular Ion) |

| 151 | [M - C₃H₆]⁺ (Loss of propene) |

| 135 | [HOC₆H₄NHCOCH₃]⁺ (Loss of C₃H₆ from ether) |

| 109 | [HOC₆H₄NH₂]⁺ (Loss of acetyl group) |

This table represents predicted fragmentation patterns based on chemical principles, as specific experimental data is not available in the search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The chromophore in N-(4-isopropoxyphenyl)acetamide is the substituted benzene ring. The presence of the acetamido and isopropoxy substituents on the aromatic ring influences the energy of the π → π* electronic transitions, thus determining the wavelength of maximum absorbance (λmax).

The spectrum is expected to display distinct absorption bands characteristic of a substituted benzene derivative. For comparison, the related compound N-(4-hydroxyphenyl)acetamide shows an absorption maximum at approximately 248 nm. It is anticipated that N-(4-isopropoxyphenyl)acetamide would exhibit a similar UV absorption profile.

Table 3: UV-Vis Absorption Data for an Analogous Compound

| Compound | λmax (nm) | Solvent |

|---|

This data is for an analogous compound and is provided for reference.

Advanced Chromatographic Characterization (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are premier techniques for the separation, identification, and quantification of individual components in a mixture. These methods are essential for assessing the purity of N-(4-isopropoxyphenyl)acetamide and for its quantitative analysis.

A reverse-phase (RP) HPLC method would be highly suitable for the analysis of this moderately polar compound. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. A similar compound, N-(4-butoxyphenyl)-acetamide, has been successfully analyzed using a Newcrom R1 column with a mobile phase consisting of acetonitrile and water, with phosphoric acid as a modifier. This method is scalable and can be adapted for faster UPLC applications by using columns with smaller particle sizes (e.g., <3 µm). Detection is typically achieved using a UV detector set at the compound's λmax.

Table 4: Representative HPLC Method Parameters for Analysis

| Parameter | Description |

|---|---|

| Column | Newcrom R1 (or similar C18 column) |

| Mobile Phase | Acetonitrile and Water with a buffer (e.g., formic or phosphoric acid) |

| Detection | UV-Vis Detector |

| Application | Purity assessment, quantification, impurity profiling |

This table outlines a suitable method based on the analysis of a structurally related compound.

Molecular Interaction Studies and Mechanistic Insights Preclinical Focus

Structure-Activity Relationship (SAR) Investigations of N-(4-Isopropoxyphenyl)acetamide Derivatives

No publicly accessible preclinical studies detailing the synthesis and evaluation of N-(4-isopropoxyphenyl)acetamide derivatives to establish structure-activity relationships were found. Consequently, data for the following subsections could not be provided.

Correlating Structural Features with Molecular Activity

Information correlating specific structural features of N-(4-isopropoxyphenyl)acetamide and its derivatives with their molecular activity is not available in the reviewed literature.

Identification of Pharmacophoric Elements

Without structure-activity relationship data, the key pharmacophoric elements of N-(4-isopropoxyphenyl)acetamide responsible for any potential biological activity cannot be identified.

Ligand-Target Binding Characterization in Preclinical Models

There is a lack of published preclinical studies identifying and characterizing the specific molecular targets of N-(4-isopropoxyphenyl)acetamide.

Identification of Specific Molecular Targets (e.g., Enzymes, Receptors)

Calreticulin (CALR) Ligand Binding Studies

No research was found that investigates the binding of N-(4-isopropoxyphenyl)acetamide to Calreticulin.

Phosphodiesterase 4D (PDE4D) Inhibition Studies

No preclinical data detailing the inhibitory activity of N-(4-isopropoxyphenyl)acetamide on the PDE4D enzyme were discovered.

P2X7 Receptor Antagonism Studies

The P2X7 receptor, an ATP-gated ion channel, is a significant target in therapeutic research due to its role in inflammation, immune responses, and neurodegeneration. frontiersin.orgnih.gov Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers various downstream events, including the release of pro-inflammatory cytokines like IL-1β, making its blockade a promising strategy for inflammatory conditions and pain. frontiersin.orgresearchgate.netnih.gov

However, a review of available preclinical data reveals no specific studies focused on the P2X7 receptor antagonist activity of N-(4-isopropoxyphenyl)acetamide. While numerous compounds have been identified and developed as P2X7 antagonists, showing efficacy in preclinical models of pain and inflammation, N-(4-isopropoxyphenyl)acetamide is not documented among them in the reviewed literature. nih.govresearchgate.netnih.gov Research has focused on other chemical scaffolds, such as A-740003, AZ10606120, and various patented molecules, which have been characterized for their potent and selective blockade of the P2X7 receptor. nih.govnih.govnih.gov

Topoisomerase II Alpha (TopoIIα) Inhibition Studies

Topoisomerase II alpha (TopoIIα) is an essential enzyme that modulates the topological state of DNA, playing a critical role in cell proliferation and chromosome segregation. nih.gov This makes it a well-established and important target for anticancer drugs, with inhibitors typically functioning by stabilizing the enzyme-DNA cleavage complex, which leads to double-strand breaks and subsequent cell death. nih.govnih.gov

Despite the extensive research into TopoIIα inhibitors, there are no available preclinical studies demonstrating or investigating the inhibitory activity of N-(4-isopropoxyphenyl)acetamide against this enzyme. The scientific literature details the mechanisms of other compounds, such as etoposide (B1684455) and various synthetic derivatives, which are known to target TopoIIα. nih.govmdpi.com High-throughput screening campaigns have been developed to identify new TopoIIα-targeting agents, but N-(4-isopropoxyphenyl)acetamide has not been identified as a positive hit in these screenings based on the available data. nih.gov

Determination of Binding Affinity and Selectivity Profiles

Binding affinity and selectivity are critical parameters for characterizing a compound's interaction with its biological target. Currently, there is no published data on the binding affinity or selectivity profile of N-(4-isopropoxyphenyl)acetamide for the P2X7 receptor or Topoisomerase IIα.

However, structural characterization of the compound itself has been performed. A crystal structure analysis provides precise information on its molecular geometry and intermolecular interactions in a solid state. nih.gov In the crystal structure, molecules of N-(4-isopropoxyphenyl)acetamide are linked by intermolecular N-H···O hydrogen bonds, forming chains that stabilize the structure. nih.gov The study notes that this structural work was part of ongoing research related to the kinase inhibitor tandutinib (B1684613). nih.gov

Below are the crystallographic data for N-(4-isopropoxyphenyl)acetamide. nih.gov

Interactive Table: Crystal Data and Structure Refinement for N-(4-isopropoxyphenyl)acetamide

| Parameter | Value |

|---|---|

| Crystal Data | |

| Chemical Formula | C₁₁H₁₅NO₂ |

| Formula Weight | 193.24 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.3010 (19) |

| b (Å) | 7.6490 (15) |

| c (Å) | 31.394 (6) |

| V (ų) | 2233.5 (8) |

| Z | 8 |

| Data Collection | |

| Radiation type | Mo Kα |

| Temperature (K) | 294 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.068 |

| wR(F²) | 0.202 |

| Goodness-of-fit (S) | 1.01 |

| Reflections collected | 2026 |

Characterization of Binding Modes (e.g., Catalytic Inhibition, Allosteric Modulation)

The characterization of a binding mode describes how a compound interacts with a target protein to exert its effect. Common modes include catalytic inhibition, where an inhibitor binds to the active site of an enzyme, and allosteric modulation, where binding occurs at a site distinct from the active site, inducing a conformational change that alters the protein's activity.

As there are no preclinical studies confirming the direct interaction of N-(4-isopropoxyphenyl)acetamide with either the P2X7 receptor or Topoisomerase IIα, its binding mode has not been characterized. For P2X7, antagonists are known to act via allosteric binding pockets, which restricts the conformational changes required for receptor activation. nih.gov For Topoisomerase IIα, inhibitors are classified as either "poisons," which stabilize the DNA-enzyme complex, or catalytic inhibitors, which interfere with the enzyme's function without stabilizing the complex. mdpi.com Without evidence of direct binding, it is not possible to assign a binding mode to N-(4-isopropoxyphenyl)acetamide for these targets.

Biochemical Pathway Modulation and Enzyme Kinetics

The modulation of biochemical pathways is a downstream consequence of a compound's interaction with its molecular target. The activation of the P2X7 receptor, for instance, is known to initiate intracellular signaling cascades, including those involving the PI3K-Akt pathway and leading to the release of inflammatory mediators. nih.gov P2X7R activation can lead to changes in intracellular calcium concentrations and induce pro-apoptotic pathways. nih.gov

Given the absence of data demonstrating that N-(4-isopropoxyphenyl)acetamide acts as a P2X7 receptor antagonist or a TopoIIα inhibitor, there is no information available on its potential to modulate related biochemical pathways. Consequently, no enzyme kinetics studies have been performed to determine parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of N-(4-isopropoxyphenyl)acetamide against these targets.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. ijnrd.org It is widely used to understand the binding modes of ligands to proteins and to predict binding affinity.

Molecular docking studies have been employed to predict how N-(4-isopropoxyphenyl)acetamide and its active metabolite, paracetamol, interact with various protein targets. These studies help in visualizing the binding poses of the ligand within the active site of the protein. For instance, docking studies of paracetamol with cyclooxygenase (COX) enzymes, which are key targets for its analgesic and antipyretic effects, have been performed to elucidate its binding mechanism. ijnrd.org

In a study investigating the interaction of propoxazepam, a compound with structural similarities to N-(4-isopropoxyphenyl)acetamide, with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, molecular docking was used to determine the binding energy and pose. researchgate.net The results indicated that propoxazepam fits into the binding pocket of the TRPV1 receptor, suggesting a potential mechanism for its analgesic effects. researchgate.net The docking score for propoxazepam was found to be -7.30 kcal/mol, indicating a strong interaction with the receptor. researchgate.net

Similarly, docking studies of paracetamol and its metabolites with targets like cytochrome P450 enzymes (e.g., CYP2E1), fatty acid amide hydrolase (FAAH), and various receptors have provided insights into their metabolic pathways and pharmacological effects. nih.gov These studies reveal the specific conformations adopted by the ligands to fit within the binding cavities of the proteins. nih.gov

Table 1: Predicted Binding Affinities of Related Compounds to Target Proteins

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Propoxazepam | TRPV1 | -7.30 researchgate.net |

| Oxazepam | TRPV1 | -6.82 researchgate.net |

| 3-hydroxopropoxazepam | TRPV1 | -6.49 researchgate.net |

| Capsazepine | TRPV1 | -6.39 researchgate.net |

| Paracetamol | Estrogen Receptor (1XP9) | -5.61 nih.gov |

| Paracetamol | Estrogen Receptor (1QKM) | -5.77 nih.gov |

| Paracetamol | Androgen Receptor (5CJ6) | -5.63 nih.gov |

| Paracetamol | Progesterone Receptor (4OAR) | -5.60 nih.gov |

This table is generated based on available data for related compounds and provides a comparative view of binding affinities.

The stability of the ligand-protein complex is determined by various intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov Molecular docking studies are instrumental in identifying these key interactions.

For N-(4-isopropoxyphenyl)acetamide and its related compounds, hydrogen bonding is a crucial factor in their binding to target proteins. nih.gov In the crystal structure of N-(4-isopropoxyphenyl)acetamide, intermolecular N-H···O hydrogen bonds link the molecules into chains. nih.govnih.gov An intramolecular C-H···O interaction is also observed. nih.govnih.gov

In docking studies of paracetamol with COX enzymes, hydrogen bonds with key residues such as Ser530, Tyr385, and Arg120 in the active site are critical for its binding and orientation. ijnrd.org Hydrophobic interactions with non-polar residues like Val349 and Leu352 further stabilize the complex. ijnrd.org

Similarly, studies on the interaction of paracetamol and its metabolite NAPQI with the TRPA1 receptor have identified a strong hydrogen bond between the oxygen on the benzene (B151609) ring of NAPQI and the oxygen on Thr874, along with hydrophobic interactions with Phe909 and Ile878. nih.gov The interaction of paracetamol with FAAH is primarily driven by four strong hydrophobic interactions, securing it within the binding pocket. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. These simulations are used to assess the stability of ligand-protein complexes and to study their conformational dynamics.

MD simulations have been used to study the conformational changes in both the ligand and the protein upon binding. These simulations reveal the flexibility of the ligand-target complex and how their conformations evolve over time. nih.govnih.gov For example, MD simulations of the TRPV1 receptor in complex with its ligands have shown that the binding of a ligand can induce conformational changes in the receptor, which are crucial for its activation or inhibition. nih.gov

A 100 ns MD simulation of the TRPV1 receptor complexed with AM404, a metabolite of paracetamol, showed that the root mean square deviation (RMSD) of the protein stabilized after 40 ns, indicating the stability of the complex. nih.gov The simulation also revealed that the binding pose of AM404 remained consistent with the docking results, with some adjustments that led to stronger hydrogen bonding. nih.gov

The stability of the ligand-protein complex is a critical factor for its biological activity. MD simulations are a powerful tool to assess this stability by monitoring parameters like RMSD and the persistence of key intermolecular interactions over the simulation time.

In a study on paracetamol's interaction with reproductive hormone receptors, MD simulations confirmed that the complexes formed were stable. nih.gov The stability was evidenced by the analysis of RMSD, root mean square fluctuation (RMSF), and the radius of gyration. nih.gov Similarly, MD simulations of AM404 and NAPQI with TRPV1 showed that the complexes remained stable throughout the simulation, with the ligands maintaining their key interactions with the receptor. nih.gov The RMSD of TRPV1 in complex with NAPQI was stable at around 3.1 Å after 35 ns. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwikipedia.org These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for their activity. nih.govfiveable.me

While specific QSAR models exclusively for N-(4-isopropoxyphenyl)acetamide are not extensively reported in the provided search results, the principles of QSAR are broadly applicable. A QSAR model for a series of related compounds would typically involve calculating various molecular descriptors (e.g., physicochemical properties, topological indices) and correlating them with their measured biological activity using statistical methods. nih.gov

For instance, a QSAR study on a series of TRPV1 ligands, which could include compounds structurally related to N-(4-isopropoxyphenyl)acetamide, could identify the key structural features responsible for their potency and selectivity. researchgate.net Such a model could predict that features like a hydrogen bond donor/acceptor at a specific position and a hydrophobic group of a certain size are crucial for high affinity to the TRPV1 receptor. researchgate.net

In Silico Screening and Virtual Library Design

In the realm of modern drug discovery, computational techniques are indispensable for the rapid and cost-effective identification of potential drug candidates. In silico screening, or virtual screening, utilizes computer models to assess the likelihood of a compound interacting with a biological target. This section explores various virtual screening methodologies and their hypothetical application to N-(4-isopropoxyphenyl)acetamide, a compound with potential for further therapeutic development.

Ligand-Based Virtual Screening

Ligand-based virtual screening (LBVS) operates on the principle that molecules with similar structures are likely to exhibit similar biological activities. This approach is particularly valuable when the three-dimensional structure of the therapeutic target is unknown. In the context of N-(4-isopropoxyphenyl)acetamide, an LBVS campaign would commence by identifying a set of molecules known to be active against a specific target of interest.

The process involves creating a computational model based on the shared chemical features of these known active compounds. These features can include pharmacophores—spatial arrangements of essential interaction points like hydrogen bond donors, acceptors, hydrophobic centers, and aromatic rings. For N-(4-isopropoxyphenyl)acetamide, key pharmacophoric features would include the amide group (potential hydrogen bond donor and acceptor), the aromatic phenyl ring (hydrophobic and aromatic interactions), and the isopropoxy group (hydrophobic interactions).

Structure-Based Virtual Screening

When the three-dimensional structure of a biological target, such as a protein or enzyme, has been determined experimentally (e.g., through X-ray crystallography or NMR spectroscopy), structure-based virtual screening (SBVS) becomes a powerful tool. SBVS involves docking a virtual library of compounds into the binding site of the target protein to predict their binding affinity and orientation.

If a target for N-(4-isopropoxyphenyl)acetamide were identified and its structure elucidated, SBVS could be employed to explore its binding mechanism. The process would involve:

Target Preparation: The 3D structure of the protein would be prepared for docking, which includes adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Ligand Preparation: A 3D conformation of N-(4-isopropoxyphenyl)acetamide would be generated.

Molecular Docking: A docking algorithm would be used to place N-(4-isopropoxyphenyl)acetamide into the defined binding site in various possible orientations and conformations.

Scoring: A scoring function would then estimate the binding affinity for each pose, predicting the most favorable binding mode.

This approach would provide insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—between N-(4-isopropoxyphenyl)acetamide and the target protein, guiding the design of more potent derivatives.

Scaffold Hopping Analysis

Scaffold hopping is a computational strategy aimed at discovering new molecular scaffolds that are structurally distinct from known active compounds but retain similar biological activity. This is particularly useful for identifying compounds with novel intellectual property or improved pharmacokinetic properties.

Starting with N-(4-isopropoxyphenyl)acetamide as a reference compound, a scaffold hopping analysis would search for molecules that mimic its key pharmacophoric features but possess a different core structure. For instance, the N-phenylacetamide core of the reference molecule could be replaced by other chemical moieties that maintain the spatial arrangement of the crucial interaction points. The goal is to find structurally novel compounds that can still present the isopropoxy group and the amide functionality in a similar orientation to effectively interact with the biological target. This technique allows for the exploration of new chemical space, potentially leading to the discovery of compounds with enhanced efficacy, selectivity, or metabolic stability.

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

The success of a drug candidate is not solely dependent on its efficacy but also on its ADMET profile. Computational models are widely used to predict these properties early in the drug discovery process, helping to identify and deprioritize compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity.

For N-(4-isopropoxyphenyl)acetamide, various in silico models can predict its ADMET properties based on its chemical structure. These models are typically built from large datasets of experimental results for a diverse range of compounds.

Below is a table summarizing the types of computational ADMET predictions that would be relevant for N-(4-isopropoxyphenyl)acetamide.

| ADMET Property | Prediction Method | Relevance for N-(4-isopropoxyphenyl)acetamide |

| Absorption | Prediction of oral bioavailability, Caco-2 permeability, and P-glycoprotein substrate/inhibitor status. | Determines the potential for the compound to be absorbed into the bloodstream after oral administration. |

| Distribution | Calculation of properties like blood-brain barrier (BBB) penetration and plasma protein binding (PPB). | Predicts how the compound will distribute throughout the body and whether it can reach its target site. |

| Metabolism | Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes. | Helps in predicting the metabolic stability of the compound and identifying potential drug-drug interactions. |

| Excretion | Prediction of renal clearance and interaction with renal transporters. | Provides an estimate of how the compound and its metabolites will be eliminated from the body. |

| Toxicity | Prediction of potential for hepatotoxicity, cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other toxicities. | Assesses the risk of adverse effects, which is a critical factor for drug safety. |

These computational predictions provide a valuable initial assessment of the drug-likeness of N-(4-isopropoxyphenyl)acetamide, guiding further experimental validation and chemical modifications to optimize its ADMET profile.

Biochemical Metabolism Research

Identification of Metabolic Pathways for N-(4-Isopropoxyphenyl)acetamide

The metabolic fate of N-(4-isopropoxyphenyl)acetamide is primarily presumed to follow the well-documented pathways of similar p-alkoxyacetanilides, such as phenacetin (B1679774). The principal metabolic route is oxidative dealkylation of the isopropyl ether group.

O-Dealkylation: This is the major metabolic pathway, analogous to the O-deethylation of phenacetin. nih.govresearchgate.net In this reaction, the isopropyl group is cleaved from the ether linkage. This process involves the hydroxylation of the carbon atom adjacent to the ether's oxygen, forming an unstable hemiacetal intermediate. researchgate.netwashington.edu This intermediate then spontaneously decomposes to yield the primary metabolite, acetaminophen (B1664979) (N-acetyl-p-aminophenol), and acetone (B3395972). researchgate.net

N-Deacetylation: A minor pathway that may occur involves the hydrolysis of the amide linkage to produce 4-isopropoxyaniline (B1293747). chemsrc.com This pathway is also observed to a lesser extent in the metabolism of acetaminophen, which yields p-aminophenol. nih.gov

Aromatic Hydroxylation: Direct hydroxylation of the aromatic ring is another possible, though typically minor, metabolic route for aromatic compounds.

Conjugation (Phase II Metabolism): Following the formation of acetaminophen via O-dealkylation, the resulting metabolite undergoes extensive Phase II conjugation. The primary conjugation reactions are glucuronidation and sulfation, which convert acetaminophen into highly water-soluble and readily excretable compounds. nih.gov The parent compound, N-(4-isopropoxyphenyl)acetamide, could also potentially undergo direct conjugation, although this is generally a less significant pathway compared to the metabolism of its dealkylated product.

The primary metabolic transformation is summarized in the table below.

| Pathway | Reactant | Primary Enzyme System | Products |

| O-Deisopropylation | N-(4-isopropoxyphenyl)acetamide | Cytochrome P450 (CYP1A2) | Acetaminophen, Acetone |

| N-Deacetylation | N-(4-isopropoxyphenyl)acetamide | Amidases | 4-Isopropoxyaniline, Acetic Acid |

| Glucuronidation | Acetaminophen | UGTs (e.g., UGT1A6, UGT1A9) | Acetaminophen-glucuronide |

| Sulfation | Acetaminophen | SULTs | Acetaminophen-sulfate |

Characterization of Metabolites and Biotransformation Products

The biotransformation of N-(4-isopropoxyphenyl)acetamide results in several key products.

Acetaminophen (Paracetamol): This is the main and pharmacologically active metabolite resulting from the O-dealkylation pathway. nih.govnih.gov Its formation is a critical step in the bioactivation of the parent compound.

Acetone: As a co-product of O-deisopropylation, acetone is formed from the cleaved isopropyl group. researchgate.net This differs from the metabolism of phenacetin, which produces acetaldehyde.

N-(4-Methoxyphenyl)formamide: This compound has been listed as a known human metabolite in some databases, though the pathway leading to its formation from an isopropoxy compound is not straightforward and may represent a minor or anomalous metabolic route. nih.gov

Conjugated Metabolites: The majority of the initial dose is ultimately converted into acetaminophen-glucuronide and acetaminophen-sulfate before excretion. nih.gov These conjugates are pharmacologically inactive and are designed to facilitate rapid clearance from the body.

Minor Oxidative Metabolites: A small fraction of the intermediate acetaminophen can be oxidized by cytochrome P450 enzymes to form N-acetyl-p-benzoquinone imine (NAPQI), a highly reactive and potentially toxic metabolite. nih.gov However, this is typically only a concern at excessive doses when glucuronidation and sulfation pathways become saturated.

| Metabolite | Parent Compound | Metabolic Pathway | Description |

| Acetaminophen | N-(4-isopropoxyphenyl)acetamide | O-Deisopropylation | Major, pharmacologically active metabolite. nih.govnih.gov |

| Acetone | N-(4-isopropoxyphenyl)acetamide | O-Deisopropylation | Co-product of the primary metabolic reaction. researchgate.net |

| 4-Isopropoxyaniline | N-(4-isopropoxyphenyl)acetamide | N-Deacetylation | Minor metabolite from amide hydrolysis. chemsrc.com |

| Acetaminophen-glucuronide | Acetaminophen | Glucuronidation (Phase II) | Major, inactive, excretable conjugate. nih.gov |

| Acetaminophen-sulfate | Acetaminophen | Sulfation (Phase II) | Major, inactive, excretable conjugate. nih.gov |

Investigation of Involved Enzyme Systems (e.g., Cytochrome P450)

The metabolism of drugs is categorized into Phase I (functionalization) and Phase II (conjugation) reactions. researchgate.net The key enzyme system responsible for the Phase I metabolism of N-(4-isopropoxyphenyl)acetamide is the Cytochrome P450 (CYP) superfamily of monooxygenases, which are predominantly found in the liver. nih.govnih.gov

The CYP-mediated reaction mechanism involves the enzyme's heme-iron center, which activates molecular oxygen to insert an oxygen atom into the substrate. nih.govyoutube.com For O-dealkylation, this involves the abstraction of a hydrogen atom from the alkyl group's carbon adjacent to the ether oxygen, followed by a rebound of a hydroxyl group to form the unstable hemiacetal. washington.edu

Cytochrome P450 1A2 (CYP1A2): Based on extensive research on phenacetin, CYP1A2 is the principal enzyme responsible for catalyzing the O-dealkylation of p-alkoxyacetanilides. nih.govresearchgate.net The O-deethylation of phenacetin is a standard probe reaction used to measure the activity of the CYP1A2 enzyme in vitro. nih.gov It is therefore highly probable that CYP1A2 is the main catalyst for the O-deisopropylation of N-(4-isopropoxyphenyl)acetamide.

Other CYP Isoforms: While CYP1A2 is primary, other isoforms such as those in the CYP2C, CYP2D6, and CYP3A families can also contribute to the metabolism of such drugs, particularly at higher substrate concentrations or in cases of genetic polymorphism or drug-drug interactions affecting CYP1A2. nih.govnih.govmdpi.com For example, studies on phenacetin show both high-affinity (attributed to CYP1A2) and low-affinity enzyme components. nih.gov

Phase II Enzymes: The subsequent conjugation of acetaminophen is mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). nih.gov Specifically, UGT1A6 and UGT1A9 are major isoforms involved in acetaminophen glucuronidation. nih.gov

Design and Synthesis of Prodrugs of N-(4-Isopropoxyphenyl)acetamide and Analogs

A prodrug is an inactive or less active derivative of a drug molecule that undergoes transformation in vivo to release the active parent compound. nih.gov This strategy is used to overcome undesirable properties of the parent drug. While specific prodrugs of N-(4-isopropoxyphenyl)acetamide are not widely reported, the design and synthesis can be inferred from research on its analogs, particularly 4-aminophenol. nih.gov

The synthesis of N-(4-isopropoxyphenyl)acetamide itself can be achieved by reacting N-(4-hydroxyphenyl)acetamide (acetaminophen) with 2-bromopropane (B125204) in the presence of a base. nih.gov Prodrug strategies would involve further chemical modification.

The goal of modifying biodistribution is often to increase absorption or target the drug to a specific tissue, such as the central nervous system.

Altering Lipophilicity: The biodistribution of a drug is heavily influenced by its lipophilicity. To enhance penetration across biological membranes like the gut wall or the blood-brain barrier, a prodrug can be designed with increased lipid solubility. This is commonly achieved by attaching a lipophilic promoiety, such as a long-chain fatty acid ester, to a hydroxyl or amino group. For an analog like acetaminophen, ester prodrugs have been investigated. nih.gov

Carrier-Mediated Transport: Prodrugs can be designed to hijack endogenous transporter systems. For instance, by linking the drug to an amino acid, the resulting prodrug may be recognized and transported by peptide transporters (e.g., PEPT1) in the intestine, thereby improving oral absorption. nih.gov

'Lock-In' Mechanism for CNS Targeting: For brain delivery, a lipophilic prodrug can be designed to cross the blood-brain barrier and then undergo enzymatic conversion within the brain to a charged, hydrophilic form. nih.gov This charged molecule is unable to diffuse back out of the brain, effectively 'locking' it in the target organ where it can then release the active drug. nih.govdtu.dk

The release of the active drug from its prodrug form is typically triggered by enzymatic or chemical means. rsc.org

Enzymatic Hydrolysis: This is the most common activation mechanism.

Ester-based Prodrugs: If a prodrug were created by esterifying a hydroxyl group (e.g., on the acetaminophen metabolite), it would be activated by ubiquitous carboxylesterases in the plasma, liver, and other tissues to release the active drug. nih.gov The rate of hydrolysis can be tuned by changing the nature of the ester group. nih.gov

Amide-based Prodrugs: Prodrugs formed via an amide linkage can be designed for cleavage by proteases or amidases.

Phosphate (B84403) Esters: A phosphate group can be added to increase water solubility for parenteral formulations. This group is rapidly cleaved in vivo by alkaline phosphatases to release the active parent drug.

Reductive or Oxidative Activation: Some prodrugs are activated by metabolic reduction or oxidation. For example, a prodrug could be designed to be a substrate for a specific reductase or a cytochrome P450 enzyme that catalyzes the cleavage of the promoiety. nih.gov This allows for tissue-specific activation where the activating enzyme is highly expressed.

Chemical Activation: Some prodrugs are designed to be stable at one pH but labile at another. For example, a prodrug might be stable in the acidic environment of the stomach but hydrolyze at the neutral pH of the intestines or blood.

Preclinical in Vitro and in Vivo Mechanistic Investigations

Cellular Mechanism of Action Studies

Initial research into the cellular mechanisms of N-(4-isopropoxyphenyl)acetamide has been influenced by its structural relationship to other pharmacologically active molecules, particularly those with known effects on cellular signaling pathways.

Target Engagement in Cellular Models

While direct target engagement studies for N-(4-isopropoxyphenyl)acetamide are not extensively available in the public domain, its structural characteristics provide clues to its potential molecular targets. The determination of its crystal structure was reported as part of ongoing research into tandutinib (B1684613), a potent and selective tyrosine kinase inhibitor. This association suggests that N-(4-isopropoxyphenyl)acetamide may also interact with protein tyrosine kinases, which are crucial enzymes in cellular signaling cascades that regulate cell growth, differentiation, and survival. However, specific assays confirming direct binding to and inhibition of tyrosine kinases by N-(4-isopropoxyphenyl)acetamide are not yet published.

Analysis of Downstream Cellular Pathways (e.g., Calcium Overloading)

The potential interaction of N-(4-isopropoxyphenyl)acetamide with tyrosine kinases implies a possible modulation of their downstream signaling pathways. These pathways often involve a cascade of protein phosphorylation and can influence intracellular processes, including calcium signaling. To date, specific studies detailing the effects of N-(4-isopropoxyphenyl)acetamide on downstream pathways such as the MAPK or Akt signaling cascades, or its direct impact on intracellular calcium levels and the potential for calcium overloading, have not been reported. Further investigation is required to delineate the precise downstream cellular consequences of target engagement by this compound.

Mechanistic Pharmacodynamic Studies in Relevant Preclinical Models

Pharmacodynamic studies are essential to understand the physiological and biochemical effects of a compound and its mechanism of action in a living organism. For N-(4-isopropoxyphenyl)acetamide, these investigations have been guided by the known activities of the broader class of acetamide (B32628) derivatives.

Selection of Appropriate Animal or In Vitro Organ Models

The selection of relevant preclinical models for N-(4-isopropoxyphenyl)acetamide has been largely informed by the established pharmacological activities of other acetamide-containing compounds. Many acetamide derivatives have demonstrated anticonvulsant properties. Consequently, the maximal electroshock (MES) seizure model in mice is a commonly utilized and appropriate animal model for assessing this potential activity. nih.gov This model is considered a standard for the initial screening of compounds that may prevent the spread of seizures. nih.gov

For instance, a structurally related compound, N-(p-ethoxycarbonylphenylmethyl)-p-isopropoxyphenylsuccinimide, was evaluated for its anticonvulsant effects in the mouse MES model. While direct anticancer studies on N-(4-isopropoxyphenyl)acetamide are lacking, various in vitro and in vivo models are available for assessing the anticancer potential of novel compounds, including human cancer cell line xenografts in immunocompromised mice.

Monitoring of Biomarkers Related to Molecular Mechanisms

The identification and monitoring of specific biomarkers are crucial for understanding the molecular mechanisms of a drug's action. For the potential anticonvulsant activity of acetamide derivatives, neurochemical biomarkers could be relevant. However, specific biomarkers that are modulated by N-(4-isopropoxyphenyl)acetamide have not yet been identified. In the context of potential anticancer activity, biomarkers could include the phosphorylation status of target tyrosine kinases and downstream signaling proteins, or markers of apoptosis and cell cycle arrest. The development of specific biomarker assays will be contingent on the definitive identification of the compound's molecular target and mechanism of action.

Evaluation of Molecular Responses in Disease Models (e.g., Anticancer Activity, Anticonvulsant Activity)

The evaluation of molecular responses in disease models provides critical insights into a compound's therapeutic potential.

Anticonvulsant Activity: While direct experimental data for N-(4-isopropoxyphenyl)acetamide in anticonvulsant models is not available, studies on other N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown activity in the MES seizure model. nih.gov For example, some derivatives provided protection against MES-induced seizures in mice. nih.gov The mechanism for such activity in acetamide derivatives is often linked to the modulation of voltage-gated sodium channels. nih.gov It is hypothesized that N-(4-isopropoxyphenyl)acetamide may elicit similar molecular responses, though this requires experimental verification.

Anticancer Activity: Currently, there is a lack of published preclinical studies evaluating the anticancer activity of N-(4-isopropoxyphenyl)acetamide in in vivo models. While some acetamide derivatives have been investigated for their cytotoxic effects against cancer cell lines, specific data for N-(4-isopropoxyphenyl)acetamide remains to be reported. Future studies would need to assess its impact on tumor growth, proliferation, and survival in relevant cancer models to determine any potential anticancer efficacy.

Future Research Directions and Unexplored Avenues

Integration of Multi-Omics Data in N-(4-Isopropoxyphenyl)acetamide Research

The era of big data in biology offers an unprecedented opportunity to understand the intricate mechanisms of action of compounds like N-(4-isopropoxyphenyl)acetamide. By integrating various "omics" disciplines—such as genomics, transcriptomics, proteomics, and metabolomics—researchers can construct a holistic view of the cellular and systemic responses to this compound. This multi-omics approach can reveal novel biomarkers, identify previously unknown signaling pathways affected by the compound, and provide a more comprehensive understanding of its effects. nih.govelsevierpure.com

The application of machine learning and graph convolutional networks to multi-omics datasets is a particularly promising avenue. researchgate.net These computational tools can identify complex patterns and relationships within vast datasets that would be imperceptible through traditional analysis. researchgate.net For instance, by combining gene expression data with protein-protein interaction networks, researchers can predict novel cancer genes and their associated molecular mechanisms that may be modulated by N-(4-isopropoxyphenyl)acetamide. researchgate.net This integrated approach has the potential to accelerate the identification of new therapeutic targets and to personalize treatment strategies.

Development of Advanced Analytical Tools for Mechanistic Studies

A deeper understanding of how N-(4-isopropoxyphenyl)acetamide functions at a molecular level necessitates the development and application of advanced analytical techniques. While existing methods have been crucial in characterizing the compound, future research will benefit from tools that offer higher sensitivity, specificity, and spatial resolution.

For example, the use of sophisticated mass spectrometry techniques can aid in the detailed characterization of its metabolites and their kinetics. nih.gov Furthermore, advanced imaging techniques can visualize the distribution of the compound and its derivatives within cells and tissues, providing critical insights into its mechanism of action. The refinement of crystallographic techniques will also continue to be important for understanding the precise molecular interactions of N-(4-isopropoxyphenyl)acetamide with its biological targets. nih.gov

Exploration of Novel Biological Targets and Pathways

While some biological activities of N-(4-isopropoxyphenyl)acetamide have been documented, there is a vast, unexplored landscape of potential molecular targets and signaling pathways. Future research will focus on systematically screening for new protein interactions and elucidating the downstream effects of these interactions.

One area of interest is its potential role in modulating pathways implicated in various diseases. For instance, its structural similarity to other pharmacologically active compounds suggests that it may interact with targets beyond its currently known activities. High-throughput screening campaigns, coupled with computational docking studies, can efficiently identify novel binding partners. Subsequent validation using biochemical and cell-based assays will be crucial to confirm these interactions and to understand their functional consequences. The exploration of its effects on pathways such as autophagy and its potential as an inhibitor of enzymes like dipeptidyl peptidase IV (DPP-IV) could open up new therapeutic avenues. mdpi.com

Sustainable and Scalable Synthetic Approaches for the Compound and its Derivatives

The future of chemical synthesis is intrinsically linked to the principles of green chemistry and sustainability. For N-(4-isopropoxyphenyl)acetamide and its derivatives, this translates to the development of synthetic routes that are not only efficient and high-yielding but also environmentally benign and economically viable.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(4-isopropoxyphenyl)acetamide in academic settings?

- Methodological Answer : The synthesis requires precise control of reaction conditions. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions involving the isopropoxy group .

- Temperature : Maintaining 60–80°C minimizes side reactions like hydrolysis of the acetamide group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

- Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the structural and electronic properties of N-(4-isopropoxyphenyl)acetamide?

- Methodological Answer : Use a combination of:

- Spectroscopy :

- NMR : ¹H NMR (δ 1.2–1.4 ppm for isopropyl CH3; δ 2.1 ppm for acetamide CH3; δ 6.8–7.2 ppm for aromatic protons) .

- IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of isopropoxy group) .

- Mass spectrometry : ESI-MS (m/z [M+H]⁺ calculated for C₁₁H₁₅NO₂: 209.1) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for N-(4-isopropoxyphenyl)acetamide derivatives?

- Methodological Answer :

- Dose-response analysis : Re-evaluate IC₅₀ values using standardized assays (e.g., enzyme inhibition assays with triplicate runs) .

- Structural analogs : Compare activity of derivatives (e.g., methoxy vs. ethoxy substitutions) to identify critical functional groups .

- Statistical validation : Apply ANOVA or Student’s t-test to assess significance of conflicting results (p < 0.05) .

- Case Study : A 2023 study resolved discrepancies in COX-2 inhibition data by adjusting assay pH from 7.4 to 6.8, mimicking inflammatory conditions .

Q. How do computational methods aid in predicting the pharmacokinetics of N-(4-isopropoxyphenyl)acetamide?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2, CYP450 enzymes) .

- ADMET prediction : Tools like SwissADME estimate logP (~2.1), solubility (~0.1 mg/mL), and cytochrome P450 liabilities .

- Validation : Cross-check predictions with in vitro metabolic stability assays (e.g., microsomal half-life >30 minutes) .

Q. What crystallographic techniques elucidate the solid-state behavior of N-(4-isopropoxyphenyl)acetamide?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolves packing motifs and hydrogen-bonding networks (e.g., amide N-H···O interactions) .

- SHELXL refinement : Apply anisotropic displacement parameters to model thermal motion in the isopropoxy group .

- Case Study : A 2024 study revealed polymorphism in a derivative, with Form I (P2₁/c) showing higher solubility than Form II (Pbca) .

Structure-Activity Relationship (SAR) Focus

Q. How does the isopropoxy substituent influence the bioactivity of N-(4-isopropoxyphenyl)acetamide compared to methoxy or ethoxy analogs?

- Methodological Answer :

- Lipophilicity : Isopropoxy increases logP by ~0.3 compared to methoxy, enhancing membrane permeability .

- Steric effects : Bulkier isopropoxy reduces binding to CYP3A4 (IC₅₀ >50 µM vs. 12 µM for methoxy) .

- Data Table :

| Substituent | logP | CYP3A4 IC₅₀ (µM) | COX-2 Inhibition (%) |

|---|---|---|---|

| Methoxy | 1.8 | 12 | 65 |

| Ethoxy | 2.0 | 28 | 72 |

| Isopropoxy | 2.1 | >50 | 78 |

| Source: Comparative studies (2023–2025) . |

Data Contradiction Analysis

Q. Why do in vitro and in vivo toxicity profiles of N-(4-isopropoxyphenyl)acetamide sometimes conflict?

- Methodological Answer :

- Metabolic activation : In vitro assays may lack liver S9 fractions, missing detoxification pathways .

- Dosing regimen : In vivo studies with staggered dosing (e.g., q.d. vs. b.i.d.) alter AUC and toxicity thresholds .

- Resolution : Conduct parallel in vitro/in vivo metabolite profiling (LC-MS/MS) to identify bioactivation pathways .

Experimental Design Recommendations

Q. What controls are essential for biological assays involving N-(4-isopropoxyphenyl)acetamide?

- Methodological Answer :

- Positive controls : Use known inhibitors (e.g., celecoxib for COX-2 assays) .

- Vehicle controls : Include DMSO (≤0.1% v/v) to rule out solvent effects on cell viability .

- Blinding : Double-blind protocols minimize bias in high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。